N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898439-61-7
VCID: VC7708707
InChI: InChI=1S/C18H23N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24)
SMILES: CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3
Molecular Formula: C18H23N3O4
Molecular Weight: 345.399

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

CAS No.: 898439-61-7

Cat. No.: VC7708707

Molecular Formula: C18H23N3O4

Molecular Weight: 345.399

* For research use only. Not for human or veterinary use.

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide - 898439-61-7

Specification

CAS No. 898439-61-7
Molecular Formula C18H23N3O4
Molecular Weight 345.399
IUPAC Name N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C18H23N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24)
Standard InChI Key VUIDWMNVJZTEGE-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3

Introduction

Synthesis

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves:

  • Preparation of Tetrahydroquinoline Derivative:

    • Starting with quinoline derivatives, catalytic hydrogenation produces the tetrahydroquinoline scaffold.

    • Acetylation at the 7th position is achieved using acetic anhydride or acetyl chloride under basic conditions.

  • Formation of Oxalamide Linkage:

    • Oxalyl chloride reacts with the tetrahydroquinoline derivative to form an intermediate.

    • This intermediate is coupled with a tetrahydrofuran-based amine to yield the final oxalamide compound.

Biological Activity and Applications

Although specific biological data for this compound is limited, its structural features suggest potential applications:

4.1 Pharmacological Potential:

  • The tetrahydroquinoline core is known for its role in anticancer, antimicrobial, and antioxidant activities.

  • Oxalamides are common in drug design due to their hydrogen bonding capabilities and bioavailability enhancement.

4.2 Hypothetical Applications:

  • The compound could act as a lead molecule for designing inhibitors targeting enzymes or receptors in cancer or infectious diseases.

  • Its heterocyclic and polar groups may facilitate interactions with biomolecular targets.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

TechniquePurpose
NMR Spectroscopy (1H & 13C)Verifies chemical structure and functional groups
Mass Spectrometry (MS)Determines molecular weight
Infrared Spectroscopy (IR)Confirms functional groups like amides (C=O stretch)
Elemental AnalysisEnsures composition matches theoretical values

Research Implications

The design of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide aligns with trends in medicinal chemistry focusing on multi-functional molecules. Future studies could explore:

  • Structure-activity relationships (SAR) to optimize biological activity.

  • Docking studies to predict binding affinity with biological targets.

  • In vitro assays for antimicrobial or anticancer efficacy.

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